![molecular formula C23H25N3O3 B2710479 3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one CAS No. 896383-01-0](/img/structure/B2710479.png)

3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

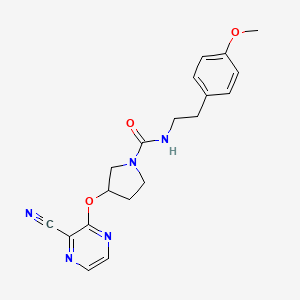

The compound “3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one” is a complex organic molecule that contains a quinazolinone and a dihydroisoquinoline moiety . Quinazolinones are a class of compounds that have been studied for their potential biological activities . Dihydroisoquinolines are also a class of compounds that have been studied for their potential biological activities .

Wissenschaftliche Forschungsanwendungen

1. Green Synthesis of Oxazolo[2,3-a]tetrahydroisoquinolines

- Research Application: A study by Huang et al. (2016) demonstrates the addition reaction of 3,4-dihydroisoquinolines with γ-hydroxy-α,β-unsaturated ketones to produce diastereomerically pure oxazolo[2,3-a]tetrahydro-isoquinolines. This reaction is significant as it proceeds smoothly under environmentally friendly conditions without additives or catalysts, yielding target molecules in good to excellent yields (Huang et al., 2016).

2. Stereochemistry of Isoquinoline Derivatives

- Research Application: Fülöp et al. (1990) have synthesized and analyzed the stereochemistry of various 1,3-Oxazino- and 1,3-Thiazino[4,3-a]isoquinoline derivatives, contributing to our understanding of the molecular structure and conformation of these compounds (Fülöp et al., 1990).

3. Development of Chiral Tetrahydroisoquinolines

- Research Application: Kim et al. (2020) reported on the asymmetric hydrogenation of 1,3-disubstituted isoquinolines using a hydroxymethyl directing group. This method is crucial for producing chiral 1,2,3,4-tetrahydroisoquinolines with high levels of enantioselectivity and diastereoselectivity. The study also highlights the synthesis of non-natural analogs of tetrahydroprotoberberine alkaloids (Kim et al., 2020).

4. Elucidation of Quinolinone Derivatives Structures

- Research Application: Chimichi et al. (2007) investigated the reaction of 3-acyl-4-methoxy-1-methylquinolinones with hydroxylamine, leading to the structural elucidation of reaction products through multinuclear magnetic resonance spectroscopy. This research is important for understanding the molecular structure of quinolinone derivatives (Chimichi et al., 2007).

5. Novel Routes to Fused Isoquinolines

- Research Application: Awad et al. (2002) explored new methods for producing fused isoquinolines, demonstrating the high-yield synthesis of triazolo[3,4-a]isoquinolines and benzo[a]quinolizin-4-ones. These routes offer new possibilities in the synthesis of complex isoquinoline structures (Awad et al., 2002).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to inhibit aldo-keto reductase akr1c3 , a key enzyme involved in steroid hormone metabolism and associated with breast and prostate cancer .

Mode of Action

For instance, the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

Given its potential inhibition of akr1c3, it may impact the steroid hormone metabolism pathway .

Result of Action

Similar compounds have shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .

Eigenschaften

IUPAC Name |

3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c27-21(25-15-13-17-8-3-4-9-18(17)16-25)12-2-1-7-14-26-22(28)19-10-5-6-11-20(19)24-23(26)29/h3-6,8-11H,1-2,7,12-16H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKWAXSWBSMUPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2710397.png)

![4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B2710399.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2710400.png)

![2-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2710402.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2710403.png)

![N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2710405.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride](/img/structure/B2710417.png)

![N-[(4-chlorophenyl)methyl]-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2710418.png)

![8-(4-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2710419.png)